Dbo-HF
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Overview
Description
Dibenzo[b,f][1,4]oxazepine (Dbo-HF) is a tricyclic compound that has garnered significant interest due to its diverse pharmacological activities. It is a member of the dibenzoxazepine family, which includes several isomeric forms. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a building block for the synthesis of drugs with antidepressant, analgesic, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic protocols have been developed to construct Dbo-HF and its derivatives. Common methods include:
Cyclocondensation: This involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often using microwave irradiation to enhance reaction rates.
Copper Catalysis: A one-pot synthesis involving copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.
1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form triazoles, which can then be converted to this compound derivatives.
Domino Reactions: These involve a sequence of elimination, rearrangement, and addition reactions to form the desired product.
Ugi Four-Component Reaction: This multicomponent reaction followed by intramolecular O-arylation is another efficient route to synthesize this compound derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as cyclocondensation and copper catalysis due to their high yields and relatively simple reaction conditions. Microwave-assisted synthesis is also gaining popularity in industrial settings for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Dbo-HF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound typically yields amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted this compound compounds, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Dbo-HF has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are used in the study of biological pathways and mechanisms.
Industry: This compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Dbo-HF involves its interaction with specific molecular targets and pathways. For instance, as an antidepressant, it modulates neurotransmitter levels in the brain by inhibiting the reuptake of serotonin and norepinephrine. As an analgesic, it interacts with opioid receptors to alleviate pain. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Dibenz[b,e][1,4]oxazepine: Another isomer with similar pharmacological activities but different structural properties.
Dibenz[c,f][1,2]oxazepine: Known for its unique chemical reactivity and applications in different fields.
Uniqueness
Dbo-HF stands out due to its versatile synthetic routes, diverse pharmacological activities, and wide range of applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and form a variety of derivatives makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrofluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.FH/c1-2-5-9-10-6-4-8-11(9)7-3-1;/h1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAPWMQJTDRZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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